

Synthesis of 2-(Nitrosomethyl)oxirane: A Review of Potential Pathways

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Compound of Interest

Compound Name: 2-(Nitrosomethyl)oxirane

Cat. No.: B15158998

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Absence of Direct Synthesis in Current Literature

A comprehensive review of peer-reviewed scientific literature and chemical databases reveals no specific, documented synthesis pathway for the target molecule, **2-(Nitrosomethyl)oxirane**. This suggests that the compound may be novel or has not been synthesized and characterized to date. However, based on established principles of organic chemistry, several hypothetical pathways can be proposed. These theoretical routes are derived from known reactions for forming epoxides and introducing nitroso groups.

This technical guide will, therefore, focus on these potential synthetic strategies. It is important to note that the experimental conditions and yields provided are based on analogous reactions and would require optimization and verification for the synthesis of **2-(Nitrosomethyl)oxirane**.

Hypothetical Synthesis Pathways

Two primary retrosynthetic approaches can be envisioned for the synthesis of **2-(Nitrosomethyl)oxirane**:

- **Epoxidation of a Nitrosoalkene:** This pathway involves the formation of the oxirane ring from a suitable nitroso-containing alkene precursor.
- **Nitrosation of a Pre-formed Oxirane:** This approach involves the introduction of the nitroso group onto a methyl-substituted oxirane.

Pathway 1: Epoxidation of 3-Nitroso-1-propene

This pathway commences with the synthesis of the precursor, 3-nitroso-1-propene, followed by its epoxidation.

Experimental Protocols

Step 1a: Synthesis of 3-Bromo-1-propene (Allyl Bromide)

This is a commercially available starting material.

Step 1b: Synthesis of 3-Nitroso-1-propene

The synthesis of C-nitroso compounds can be achieved through various methods, including the addition of nitrosyl halides to alkenes or the oxidation of corresponding hydroxylamines.^[1] A plausible method for synthesizing 3-nitroso-1-propene would be the reaction of a suitable precursor with a nitrosating agent.

- Reaction: A potential, though not explicitly documented, route could involve the reaction of an organometallic precursor with a nitrosylating agent.

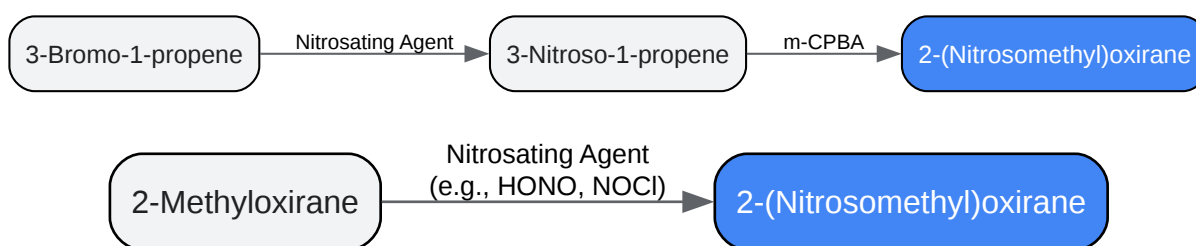
Step 1c: Epoxidation of 3-Nitroso-1-propene

The epoxidation of alkenes is a well-established reaction in organic synthesis.^[2] Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation.^{[2][3]}

- Proposed Protocol:
 - Dissolve 3-nitroso-1-propene in a suitable inert solvent, such as dichloromethane (DCM) or chloroform.
 - Cool the solution in an ice bath to 0 °C.
 - Add a solution of m-CPBA (1.1 equivalents) in the same solvent dropwise to the cooled solution.
 - Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Visualization of Pathway 1



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